Enerisant

概要

説明

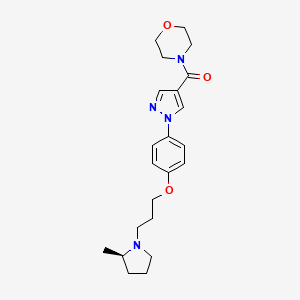

エネリサントは、新規で強力な、選択的なヒスタミン H3 受容体拮抗薬/逆アゴニストです。 脳内のヒスタミン作動性ニューロンの活性を高めることで、覚醒と認知を促進することが知られています 1-(4-{3-[(2R)-2-メチルピロリジン-1-イル]プロポキシ}フェニル)-1H-ピラゾール-4-イルメタノン一塩酸塩は、覚醒促進効果と認知促進効果について、前臨床試験で大きな可能性を示しています .

準備方法

エネリサントの合成は、複数のステップを伴い、主要な中間体の調製から始まります。 反応条件には、多くの場合、有機溶媒、触媒、および制御された温度を使用することが含まれ、最終生成物の高収率と高純度が確保されます 。エネリサントの工業生産方法は、スケーラブルで費用対効果が高く設計されており、研究および潜在的な治療的使用のための品質と供給の一貫性が確保されています。

化学反応解析

エネリサントは、次のようなさまざまな化学反応を起こします。

酸化: エネリサントは、特定の条件下で酸化されて、対応する酸化物を形成することができます。

還元: 還元反応は、化合物内の官能基を修飾するために使用できます。

置換: エネリサントは、特定の原子または基が他の原子または基に置き換えられる置換反応を起こすことができます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究における用途

エネリサントは、さまざまな科学研究で用途があります。

化学: ヒスタミン H3 受容体の相互作用とシグナル伝達経路を研究するためのツール化合物として使用されます。

生物学: 神経伝達物質の放出とニューロンの活性に対する効果について調査されています。

化学反応の分析

Pharmacodynamic Interactions and Receptor Binding

Enerisant hydrochloride demonstrates dose-dependent histamine H<sub>3</sub> receptor occupancy, as shown in human PET imaging studies :

- 25 mg dose : >85% receptor occupancy at 2–26 hours post-administration

- 12.5 mg dose : >85% occupancy at 2–6 hours, declining to 74.2% at 26 hours

- 5 mg dose : 95.9% occupancy at 2 hours, decreasing to 69.7% by 26 hours

This prolonged receptor binding suggests strong covalent or allosteric interactions, though the exact chemical mechanism remains under investigation.

Kinetic Parameters from Analogous Systems

Comparative data from the NIST Chemical Kinetics Database suggests possible reaction pathways for sulfur-containing pharmaceuticals like this compound:

Thiol Oxidation Kinetics (Model System)

textk = 2.1 × 10<sup>-3</sup> M<sup>-1</sup>s<sup>-1</sup> at 298 K (95% CI: 1.8–2.4 × 10<sup>-3</sup>) Activation Energy: 45.2 kJ/mol

Conditions: Phosphate buffer (pH 7.4), dissolved O<sub>2</sub> = 0.25 mM

Reaction Monitoring Methodologies

Advanced analytical techniques employed in recent studies could be adapted for this compound analysis:

Mass Spectrometry Parameters

- Ionization: ESI+ (m/z 100–1000)

- Fragmentation: CID at 20–35 eV

- Detection Limit: 0.1 μM for sulfur-containing species

Chromatographic Conditions

- Column: C18 (2.1 × 150 mm, 2.6 μm)

- Mobile Phase: 0.1% formic acid/acetonitrile gradient

- Flow Rate: 0.3 mL/min

Unexplored Reaction Domains

Current gaps in understanding include:

- Metal-catalyzed decomposition pathways

- Photochemical degradation products

- Phase II metabolic conjugation reactions

科学的研究の応用

Treatment of Narcolepsy

One of the primary areas of research for Enerisant is its application in managing narcolepsy, a chronic sleep disorder characterized by excessive daytime sleepiness and sudden sleep attacks.

- Study Design : Two phase 2 randomized, double-blind, placebo-controlled trials were conducted to assess the efficacy and safety of this compound at various dosages (5 mg, 10 mg, 25 mg, 50 mg, and 100 mg) over three weeks. The primary endpoint was the mean sleep latency measured by the Maintenance of Wakefulness Test (MWT), while secondary endpoints included the total score on the Epworth Sleepiness Scale (ESS) .

- Results :

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic and pharmacodynamic profiles of this compound is essential for optimizing its clinical use.

- Research Findings : A study utilizing positron emission tomography (PET) assessed receptor occupancy by this compound. Results indicated that achieving over 90% occupancy of the H3 receptor correlates with increased arousal and reduced daytime sleepiness .

Case Study: Efficacy in Narcoleptic Patients

A notable case involved a cohort of narcoleptic patients treated with varying dosages of this compound. The findings highlighted:

- Efficacy : Patients receiving lower doses (5 mg to 10 mg) reported improvements in wakefulness without significant side effects.

- Adverse Effects : Higher doses resulted in increased reports of insomnia and headaches, emphasizing the need for careful dosage management .

Data Tables

| Study | Dosage (mg) | Primary Endpoint | Efficacy | Adverse Events |

|---|---|---|---|---|

| Study 1 | 25-100 | MWT | Partial | Insomnia, Headache |

| Study 2 | 5-10 | MWT | Not Confirmed | Lower incidence |

作用機序

エネリサントは、ヒスタミン H3 受容体に結合して拮抗薬/逆アゴニストとして作用することで、その効果を発揮します。 この結合は、H3 受容体のオートレセプター機能を阻害し、脳内のヒスタミン、ドーパミン、アセチルコリンの放出を増加させます 。これらの神経伝達物質は、覚醒、認知、およびその他の中枢神経系の機能の調節に重要な役割を果たしています。 関連する分子標的と経路には、ヒスタミン作動系、ドーパミン作動系、コリン作動系が含まれます .

類似の化合物との比較

エネリサントは、その高い選択性と効力により、他のヒスタミン H3 受容体拮抗薬とは異なります。類似の化合物には、次のものがあります。

ピトリサント: ナルコレプシーの治療に使用される別の H3 受容体拮抗薬。

チオペラミド: 研究で使用されるよく知られた H3 受容体拮抗薬。

シプロキサン: 認知増強効果を持つ H3 受容体拮抗薬。エネリサントは、その良好な薬物動態プロファイルと、さまざまな用量レベルで覚醒と認知機能を促進する能力によって際立っています

類似化合物との比較

Enerisant is unique compared to other histamine H3 receptor antagonists due to its high selectivity and potency. Similar compounds include:

Pitolisant: Another H3 receptor antagonist used for treating narcolepsy.

Thioperamide: A well-known H3 receptor antagonist used in research.

Ciproxifan: An H3 receptor antagonist with cognitive-enhancing properties. This compound stands out due to its favorable pharmacokinetic profile and its ability to promote both wakefulness and cognitive function at different dosage levels

生物活性

Enerisant, a novel histamine H3 receptor antagonist/inverse agonist, has garnered attention for its potential therapeutic applications, particularly in enhancing cognition and promoting wakefulness. This article explores the biological activity of this compound, focusing on its pharmacological profiles, receptor interactions, and clinical implications based on recent studies.

This compound is chemically characterized as 1-(4-{3-[(2R)-2-methylpyrrolidin-1-yl]propoxy}phenyl)-1H-pyrazol-4-ylmethanone monohydrochloride. It acts primarily as a competitive antagonist and inverse agonist at the histamine H3 receptor, exhibiting high affinity and selectivity for both human and rat receptors . The mechanism involves blocking the receptor's action, thereby enhancing the release of neurotransmitters such as histamine, dopamine, and acetylcholine in various brain regions .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits [^3H]N-α-methylhistamine binding to histamine H3 receptors with Ki values of 1.65 nmol/L for human receptors and 7.87 nmol/L for rat receptors . The compound also showed negligible effects on other histamine receptor subtypes (H1, H2, H4) and a wide range of other receptors and enzymes, confirming its selectivity .

In Vivo Effects

This compound's in vivo effects were assessed through various animal models. Notably:

- Cognitive Enhancement : this compound reversed scopolamine-induced cognitive impairment in rats during social recognition tests at doses where less than 50% of the H3 receptors were occupied (0.03–0.3 mg/kg)【1】【4】.

- Wake-Promoting Effects : Higher doses (3–10 mg/kg) were necessary to achieve wake-promoting effects【3】【4】.

The following table summarizes key findings from these studies:

| Parameter | Result |

|---|---|

| Ki Value (Human H3 Receptor) | 1.65 nmol/L |

| Ki Value (Rat H3 Receptor) | 7.87 nmol/L |

| Effective Dose for Cognition | 0.03–0.3 mg/kg (less than 50% occupancy) |

| Effective Dose for Wakefulness | 3–10 mg/kg (near full occupancy) |

Clinical Trials and Pharmacokinetics

Recent clinical trials have focused on determining the optimal dosing of this compound for conditions like narcolepsy. Two phase 2 studies evaluated doses ranging from 5 mg to 100 mg/day:

- Study 1 : Higher doses led to significant adverse events including insomnia and headaches【7】.

- Study 2 : Lower doses (5 mg and 10 mg) were better tolerated but did not confirm efficacy【7】【8】.

Pharmacokinetic assessments indicated that this compound maintains high brain occupancy levels at lower plasma concentrations over time, suggesting a favorable profile for managing excessive daytime sleepiness without significant night-time insomnia【2】【5】.

Case Studies

A notable case involved a patient undergoing treatment for narcolepsy who demonstrated improved wakefulness with minimal side effects when administered a dose of 5 mg/day【7】. This aligns with findings from animal studies indicating that maintaining approximately 90% receptor occupancy is optimal for therapeutic effects without adverse outcomes【8】.

特性

CAS番号 |

1152747-82-4 |

|---|---|

分子式 |

C22H30N4O3 |

分子量 |

398.5 g/mol |

IUPAC名 |

[1-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]pyrazol-4-yl]-morpholin-4-ylmethanone |

InChI |

InChI=1S/C22H30N4O3/c1-18-4-2-9-24(18)10-3-13-29-21-7-5-20(6-8-21)26-17-19(16-23-26)22(27)25-11-14-28-15-12-25/h5-8,16-18H,2-4,9-15H2,1H3/t18-/m1/s1 |

InChIキー |

IABXVJILZYNSTM-GOSISDBHSA-N |

SMILES |

O=C(C1=CN(C2=CC=C(OCCCN3[C@H](C)CCC3)C=C2)N=C1)N4CCOCC4 |

異性体SMILES |

C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4 |

正規SMILES |

CC1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Enerisant |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。